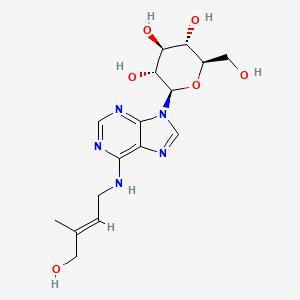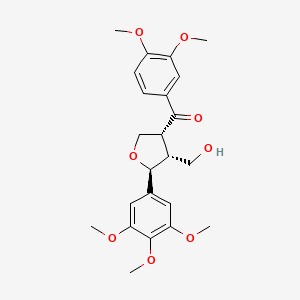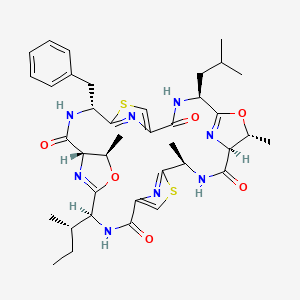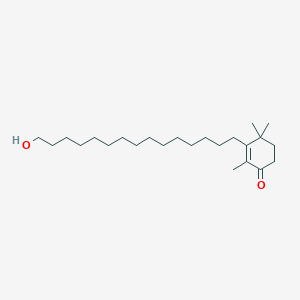
Casuarine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casuarine is a natural product found in Casuarina equisetifolia with data available.
Scientific Research Applications
Synthesis and Structure
Synthesis of Casuarine : The first synthesis of (+)-casuarine, a pentahydroxy pyrrolizidine alkaloid, was achieved in 2000. This process involved key steps like tandem nitroalkene cycloaddition and established five of the six stereocenters present in this potent glycosidase inhibitor (Denmark & Hurd, 2000).
Structure of Casuarine Alkaloids : In 2013, a study on Lycopodium casuarinoides led to the isolation of casuarine A and B. These alkaloids feature a unique fused pentacyclic ring system, and casuarine B showed moderate acetylcholinesterase inhibitory activity (Liu et al., 2013).
Biological Activities
Inhibitory Properties : Casuarine-6-O-alpha-D-glucoside and its analogues, synthesized and tested in 2010, demonstrated potent and selective inhibitory activity against various trehalases, showing promise for the development of new insecticides (Cardona et al., 2010).
Glucoamylase Inhibition : A 2010 study reported the synthesis of casuarine analogues and their biological evaluation. These compounds showed selective inhibitory activity towards glucoamylase, highlighting their potential as selective glucoamylase inhibitors (Bonaccini et al., 2010).
Glycosidase Inhibition : The isolation, structure elucidation, and glycosidase inhibitory activities of naturally occurring casuarines, including casuarine-6-O-α-d-glucoside and 3-epi-casuarine, were described in a 2012 study. These compounds have been noted for their glycosidase inhibitory activities (Ritthiwigrom & Pyne, 2012).
Antimicrobial Efficacy : A 2012 study evaluated the antimicrobial activities of Casuarina equisetifolia extracts, finding them effective against various bacterial strains and fungi. This study highlighted the plant's potential in traditional medicine for treating infections (Gumgumjee & Hajar, 2012).
properties
Product Name |
Casuarine |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(1R,2R,3R,6S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C8H15NO5/c10-2-3-6(12)8(14)5-7(13)4(11)1-9(3)5/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |
InChI Key |
AXTGOJVKRHFYBT-XAZAIFFQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
C1C(C(C2N1C(C(C2O)O)CO)O)O |
synonyms |
casuarine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)


![[[(1S)-2-dibenzofuran-3-yl-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid](/img/structure/B1244655.png)
![N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B1244656.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2,6-difluoro-benzoic acid](/img/structure/B1244660.png)
![2-hydroxy-N'-[(E)-(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B1244668.png)
![N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B1244669.png)



![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)